2,6-Difluoro-3-hydroxybenzonitrile
CAS No.: 946796-26-5
Cat. No.: VC11732044
Molecular Formula: C7H3F2NO
Molecular Weight: 155.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946796-26-5 |
|---|---|
| Molecular Formula | C7H3F2NO |
| Molecular Weight | 155.10 g/mol |
| IUPAC Name | 2,6-difluoro-3-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H |
| Standard InChI Key | WLFQTXFMBOXKBD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1O)F)C#N)F |
| Canonical SMILES | C1=CC(=C(C(=C1O)F)C#N)F |
Introduction
2,6-Difluoro-3-hydroxybenzonitrile is a chemical compound with the CAS number 946796-26-5. It is a derivative of benzonitrile, featuring two fluorine atoms at positions 2 and 6, a hydroxyl group at position 3, and a nitrile group attached to the benzene ring. This compound is of interest in organic chemistry due to its unique functional groups, which can participate in various chemical reactions and potentially exhibit biological activities.
Synthesis and Preparation
The synthesis of 2,6-difluoro-3-hydroxybenzonitrile typically involves the manipulation of aromatic rings through various organic reactions. While specific synthesis methods for this compound are not widely detailed in the available literature, it can be inferred that its preparation might involve fluorination and hydroxylation reactions of benzonitrile derivatives.
Applications and Potential Uses
While specific applications of 2,6-difluoro-3-hydroxybenzonitrile are not extensively documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can enhance stability and bioavailability, making it a candidate for further research in drug design or as an intermediate in organic synthesis.
Availability and Suppliers
2,6-Difluoro-3-hydroxybenzonitrile is available from several chemical suppliers, including LookChem and Angene Chemical, often in small quantities for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume